DYn-2

Beschreibung

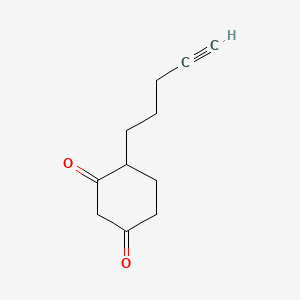

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pent-4-ynylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMICBPHYXLMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354630-46-8 | |

| Record name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Pent 4 Yn 1 Yl Cyclohexane 1,3 Dione and Its Analogues

Retrosynthetic Analysis of the 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione Skeleton

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, which involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. amazonaws.combhavanscollegedakor.org

Disconnection Strategies for the Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione ring is a six-membered ring containing two carbonyl groups in a 1,3-relationship. Several disconnection strategies can be envisioned for this core structure.

1,3-Dicarbonyl Disconnection (Claisen/Dieckmann Condensation): A primary disconnection strategy for 1,3-dicarbonyl compounds involves breaking the C-C bond between the α- and β-carbons relative to one of the carbonyls. lkouniv.ac.in This corresponds to the reverse of a Claisen or Dieckmann condensation. For the cyclohexane-1,3-dione ring, this disconnection is applied intramolecularly, breaking the C2-C3 and C4-C5 bonds, which typically points to a Michael addition followed by a Dieckmann condensation pathway. This approach leads to a linear diester precursor, which can be formed from simpler components. organic-chemistry.orgresearchgate.netthieme-connect.com

Michael Addition Disconnection: A highly effective approach for constructing the cyclohexane-1,3-dione ring involves a tandem Michael addition-Claisen condensation sequence. google.comorganic-chemistry.org The key disconnection breaks the molecule into a Michael donor (an enolate, often from a ketone like acetone) and a Michael acceptor (an α,β-unsaturated ester like ethyl acrylate). google.comgoogle.comorganic-chemistry.org This is one of the most robust and widely used methods for synthesizing substituted cyclohexane-1,3-diones.

Diels-Alder Disconnection: The formation of a six-membered ring can also be achieved via a [4+2] cycloaddition, or Diels-Alder reaction. lkouniv.ac.inscitepress.org Retrosynthetically, this involves disconnecting the cyclohexene (B86901) precursor of the dione (B5365651) into a diene and a dienophile. For instance, a 1,3-bis(silyloxy)-1,3-diene could serve as the diene component, reacting with a suitable dienophile to form the ring, which upon hydrolysis would yield the dione. rsc.org

Figure 1: General retrosynthetic disconnection strategies for the cyclohexane-1,3-dione core.

Figure 1: General retrosynthetic disconnection strategies for the cyclohexane-1,3-dione core.Approaches for Alkyne Side Chain Introduction

The pent-4-yn-1-yl side chain is attached to the C4 position of the dione ring. There are two primary retrosynthetic strategies for introducing this functional group.

Alkylation Strategy: The most straightforward disconnection is at the C4-C(side chain) bond. This suggests an alkylation reaction as the key bond-forming step. This approach leads to a cyclohexane-1,3-dione enolate synthon and an electrophilic pentynyl fragment, such as 5-halopent-1-yne. The forward reaction would involve the nucleophilic attack of the dione's enolate on the alkyl halide. fiveable.melibretexts.org

Incorporation During Ring Formation: An alternative strategy involves incorporating the side chain within one of the precursors used for the ring-forming reaction. For instance, in a Michael-Claisen approach, the pentynyl group could be part of either the Michael donor or the acceptor. This avoids a separate alkylation step and builds the core and the side chain attachment point simultaneously. For example, a Michael addition of an acetone (B3395972) enolate to an acrylate (B77674) ester already bearing the pentynyl side chain could be envisioned. thieme-connect.com

Figure 2: Retrosynthetic disconnections for the alkyne side chain of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione.

Figure 2: Retrosynthetic disconnections for the alkyne side chain of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione.Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic pathways can be developed. The optimization of these routes depends on factors like yield, regioselectivity, and the availability of starting materials.

Alkylation Strategies at the Cyclohexane-1,3-dione Ring

The direct alkylation of a pre-formed cyclohexane-1,3-dione is a common method for introducing substituents. Cyclohexane-1,3-dione exists in tautomeric equilibrium with its enol form, rendering the α-carbons (C2 and C4) nucleophilic. However, direct alkylation often leads to mixtures of C- and O-alkylated products, as well as C2- and C4-alkylated isomers. ias.ac.in Preferential alkylation at C2 is common, as the C2 position is flanked by both carbonyl groups, making its proton more acidic. ias.ac.innih.gov

To achieve selective C4-alkylation, as required for the target molecule, strategies often rely on Michael additions or using starting materials where the C4 position is already substituted. A scalable method for C-selective alkylation has been developed using ketodimethyl hydrazones, which can provide access to dialkyl cycloalkanones that are otherwise difficult to synthesize via direct alkylation. nih.gov

| Entry | Dione Precursor | Alkylating Agent | Base/Conditions | Product Type | Reference |

| 1 | Cyclohexane-1,3-dione | Gramine (Indole Mannich Base) | Toluene, reflux | 2,2-bis-(3'-indolylmethyl)-cyclohexane-1,3-dione | ias.ac.in |

| 2 | 2-Methylcyclohexane-1,3-dione | 1-Iodooctane (via hydrazone) | 1. LDA, THF; 2. Cu(OAc)₂, H₂O | 2-Methyl-2-octylcyclohexane-1,3-dione | nih.gov |

| 3 | Cyclohexane-1,3-dione | Aromatic Aldehydes | TBAHS, Microwave | 9-Aryl-1,8-dioxooctahydroxanthene | researchgate.net |

This table presents examples of alkylation and related condensation reactions on the cyclohexane-1,3-dione ring.

Michael Addition and Claisen Condensation Approaches for Ring Formation

A highly efficient and regioselective method for synthesizing 4-substituted cyclohexane-1,3-diones is the consecutive Michael-Claisen process. organic-chemistry.orgthieme-connect.com This one-pot reaction typically involves the Michael addition of an enolate from a ketone (the donor) to an α,β-unsaturated ester (the acceptor). The resulting intermediate then undergoes an intramolecular Claisen (Dieckmann) condensation to form the cyclic dione ring. google.comgoogle.comresearchgate.netmasterorganicchemistry.com

For the synthesis of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, this strategy could be adapted by using a ketone precursor that contains the pentynyl moiety. For example, the reaction of 7-octyn-2-one with an acrylate ester in the presence of a strong base like sodium hydride (NaH) would generate the desired 4-substituted ring system after cyclization. A study by Das et al. demonstrated the feasibility of this approach for various substituted acetones and acrylates, achieving satisfactory yields on a gram scale. thieme-connect.com

| Entry | Michael Donor (Ketone) | Michael Acceptor (Acrylate) | Base/Solvent | Product (4-Substituted Dione) | Yield | Reference |

| 1 | Acetone | Ethyl acrylate | NaH / Toluene | Ethyl 3-(2,4-dioxocyclohexyl)propanoate | 65% | thieme-connect.com |

| 2 | Acetone | Methyl acrylate | NaH / neat | Methyl 3-(2,4-dioxocyclohexyl)propanoate | 64% | thieme-connect.com |

| 3 | 2-Butanone | tert-Butyl acrylate | NaH / Toluene | 4-Methyl-4-(2-(tert-butoxy)-2-oxoethyl)cyclohexane-1,3-dione | 62% | thieme-connect.com |

| 4 | 2-Pentanone | n-Butyl acrylate | NaH / Toluene | 4-Ethyl-4-(2-(butoxy)-2-oxoethyl)cyclohexane-1,3-dione | 60% | thieme-connect.com |

This table illustrates the versatility of the Michael-Claisen process for synthesizing various 4-substituted cyclohexane-1,3-dione derivatives.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rsc.org Several MCRs have been developed for the synthesis of complex structures derived from cyclohexane-1,3-diones. researchgate.netnih.gov

A common MCR strategy involves the Knoevenagel condensation of an aldehyde with a 1,3-dicarbonyl compound, followed by a Michael addition of a second nucleophile. For instance, the reaction of an aromatic aldehyde with two equivalents of cyclohexane-1,3-dione can yield xanthene derivatives. researchgate.net To synthesize the target molecule via an MCR, a hypothetical pathway could involve the reaction of an aldehyde containing the pentynyl group (e.g., pent-4-ynal) with a suitable 1,3-dicarbonyl precursor and another component in a domino sequence. While a specific MCR for 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione is not prominently reported, the principles of MCRs provide a framework for designing novel and efficient synthetic routes. researchgate.netrsc.org

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| 1 | Aromatic Aldehyde | 1,3-Cyclohexanedione (B196179) | - | DBSA / H₂O | 9-Aryl-1,8-dioxooctahydroxanthene | researchgate.net |

| 2 | Aromatic Aldehyde | Dimedone | Malononitrile | 2-Aminopyrazine / H₂O | Tetraketone derivative | researchgate.net |

| 3 | Salicylaldehyde | 1,3-Cyclohexanedione | Malononitrile | Triethylamine / Ethanol | Tetrahydrochromeno[3,4-c]chromen-1-one | researchgate.net |

This table provides examples of multi-component reactions that utilize cyclohexane-1,3-dione or its derivatives to build complex molecular scaffolds.

Catalytic Methodologies in Synthesis

While specific catalytic routes for the direct synthesis of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione are not extensively detailed in publicly available literature, established methodologies for the synthesis of 4-substituted cyclohexane-1,3-diones can be applied. A common and effective strategy is the Michael addition of a suitable nucleophile to an appropriate α,β-unsaturated precursor, followed by an intramolecular cyclization, often a Dieckmann or Claisen condensation. google.comgoogle.com

For instance, a general approach could involve the Michael addition of a malonate equivalent to an acceptor like hept-1-en-6-yn-3-one, followed by cyclization. Catalytic versions of these reactions are well-developed. For example, rhodium(I)-catalyzed arylative cyclizations of alkynyl 1,3-diketones with arylboronic acids have been shown to produce densely functionalized polycarbocycles. researchgate.net This type of methodology, involving a domino addition-cyclization, highlights the potential for transition metal catalysis in constructing the core structure and introducing diversity.

A plausible catalytic approach for synthesizing the parent compound would be the reaction of a suitable precursor, such as a δ-keto-alkynoate, which can undergo an intramolecular cyclization. Catalytic amounts of a base or a transition metal complex could facilitate this transformation. For example, a process for preparing alkyl-substituted cyclohexane-1,3-diones involves the gas-phase cyclization of a δ-keto ester over a thermally stable solid catalyst. ihbt.res.in

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Rhodium(I) complex / (S)-DTBM-SEGPHOS | Alkynyl 1,3-diketone and Arylboronic acid | Densely functionalized polycarbocycles | researchgate.net |

| Sodium Hydride (NaH) | Acetone and Ethyl acrylate | 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester | google.com |

| Thermally stable solid (e.g., active carbon) | δ-keto ester | Alkyl-substituted cyclohexane-1,3-dione | ihbt.res.in |

Stereoselective Synthesis of Chiral Derivatives

The C4 position of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione is a prochiral center, and the introduction of chirality at this position is a key challenge in synthesizing enantiomerically enriched derivatives.

Enantioselective and Diastereoselective Control Strategies

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclohexane (B81311) derivatives. nih.govresearchgate.net These strategies often rely on the activation of substrates using chiral amines or Brønsted acids. For instance, organocatalytic domino Michael-Henry reactions have been employed to synthesize highly functionalized cyclopentanes with excellent diastereo- and enantioselectivities, a strategy that can be conceptually extended to cyclohexane systems. google.com

A one-pot, three-component reaction involving an α,β-unsaturated aldehyde, a β-dicarbonyl compound (like a cyclohexane-1,3-dione precursor), and an amine, catalyzed by a chiral organocatalyst, can provide optically active 2,3-substituted 1,4-dihydropyridines, demonstrating the potential for creating chiral centers in related six-membered rings. Rhodium-catalyzed asymmetric tandem addition-cyclization reactions of substrates containing alkyne functionalities also represent a viable strategy for constructing chiral cyclic systems. nih.gov

Chiral Auxiliary or Organocatalysis Approaches

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. A chiral auxiliary can be temporarily attached to the precursor of the cyclohexane-1,3-dione, directing a subsequent diastereoselective alkylation or Michael addition to establish the desired stereocenter at C4. Following the key stereochemistry-defining step, the auxiliary can be cleaved to yield the chiral product. While specific examples for 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione are not documented, this approach is broadly applicable.

Organocatalysis offers a more direct route to enantiomerically enriched products without the need for the attachment and removal of an auxiliary. Chiral phosphoric acids and cinchona alkaloid-derived thioureas are examples of organocatalysts that have been successfully used in the asymmetric synthesis of highly substituted cyclohexa-1,3-dienes and related structures. nih.govresearchgate.net These catalysts can activate the substrates through hydrogen bonding or by forming transient chiral intermediates, thereby guiding the stereochemical outcome of the reaction. For example, a quinidine-derived catalyst has been used in the catalytic enantioselective formal (4+2) cycloaddition between pyruvate (B1213749) derivatives and cyclohexane-1,3-diones to produce highly functionalized decalin derivatives with high diastereo- and enantioselectivities.

| Approach | Catalyst/Auxiliary Example | Application | Expected Outcome | Reference |

| Organocatalysis | Cinchona alkaloid-derived thiourea (B124793) | Asymmetric cascade vinylogous Michael-cyclization | Enantiomerically enriched cyclohexa-1,3-dienes | nih.gov |

| Organocatalysis | Quinidine-derived catalyst | Catalytic enantioselective formal (4+2) cycloaddition | Highly functionalized decalin derivatives | |

| Organocatalysis | Chiral secondary amine | One-pot three-component domino reaction | Enantioselective synthesis of 1,4-dihydropyridines | nih.gov |

Synthesis of Structural Analogues and Chemically Modified Derivatives

The structural framework of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione allows for modifications at two key positions: the alkynyl side chain and the cyclohexane-1,3-dione ring itself.

Modifications of the Alkynyl Side Chain (e.g., length, unsaturation)

The terminal alkyne of the pent-4-yn-1-yl side chain is a versatile functional group for various chemical transformations. The length of the alkyl chain connecting the alkyne to the cyclohexane ring can be varied by selecting different starting materials during the primary synthesis.

Further modifications of the alkyne itself are readily achievable through well-established catalytic cross-coupling reactions. For instance, Sonogashira coupling with various aryl or vinyl halides can be used to introduce substituents at the terminal position of the alkyne. Similarly, the Suzuki-Miyaura cross-coupling of the corresponding alkynyl halide (prepared from the terminal alkyne) with organoboronic acids offers another route to functionalized internal alkynes. These reactions are typically catalyzed by palladium complexes.

It is also conceivable to modify the degree of unsaturation. For example, selective hydrogenation of the alkyne to the corresponding alkene or alkane would provide analogues with different conformational properties.

| Reaction Type | Catalyst/Reagents | Modification | Product Type |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | Aryl or vinyl halide | 4-(5-Aryl/vinyl-pent-4-yn-1-yl)cyclohexane-1,3-dione |

| Suzuki-Miyaura Coupling | Pd catalyst, base | Organoboronic acid | 4-(5-Aryl/vinyl-pent-4-yn-1-yl)cyclohexane-1,3-dione |

| Hydrogenation | Pd/C, H₂ | Hydrogen gas | 4-(Pentyl)cyclohexane-1,3-dione or 4-(Pent-4-en-1-yl)cyclohexane-1,3-dione |

Substitutions on the Cyclohexane-1,3-dione Ring

The cyclohexane-1,3-dione ring possesses reactive methylene (B1212753) groups at the C2 and C5 positions, which can be functionalized. Alkylation, acylation, and condensation reactions are common transformations for this scaffold. For example, 2-acyl-cyclohexane-1,3-dione derivatives can be synthesized, and their biological activities have been studied. cardiff.ac.uk

The introduction of substituents on the cyclohexane ring can also be achieved by starting with appropriately substituted precursors in the initial ring-forming reaction. For instance, using a substituted acetone derivative in a Michael-Claisen process can lead to a substituted cyclohexane-1,3-dione core. google.com Multi-component reactions involving cyclohexane-1,3-dione, an aldehyde, and a nitrile have been used to construct fused heterocyclic systems, demonstrating the reactivity of the dione ring in forming more complex structures. nih.govnih.gov

Isosteric Replacements and Bioisosteric Analogues

Isosteric and bioisosteric replacements are a cornerstone of drug discovery, aimed at fine-tuning the physicochemical and pharmacological properties of a lead compound. nih.govnih.gov This strategy involves the substitution of a functional group or a scaffold with another that possesses similar steric and electronic characteristics, with the goal of enhancing potency, improving metabolic stability, or altering pharmacokinetic profiles. nih.govresearchgate.net

For the parent compound, 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, which has been noted for its potential in inhibiting pancreatic cancer cell growth, such modifications could be pivotal. cymitquimica.com The key areas for bioisosteric modification include the terminal alkyne of the pentynyl side chain and the cyclohexane-1,3-dione core itself.

Side Chain Modifications: Alkyne Bioisosteres

The terminal alkyne is a unique functional group that can participate in various interactions. However, it can also be a site of metabolic instability. Its replacement with bioisosteres is a rational approach to potentially improve the compound's profile. A common bioisosteric replacement for a terminal alkyne is a 1,4-disubstituted aromatic or heteroaromatic ring. This is due to the similar linear geometry and potential for π-stacking interactions.

Another strategy involves the conversion of the alkyne to a 1,2,3-triazole via "click chemistry." This introduces a heterocyclic motif that can act as an amide isostere, potentially enhancing binding affinity and metabolic stability.

| Original Fragment | Potential Bioisostere | Rationale for Replacement |

| Terminal Alkyne | 1,4-Disubstituted Phenyl Ring | Mimics the linear geometry and provides a scaffold for further functionalization. |

| Terminal Alkyne | 1,4-Disubstituted Thiophene Ring | Introduces a heteroaromatic ring which can alter electronic properties and metabolic stability. |

| Terminal Alkyne | 1,2,3-Triazole | Can act as an amide bioisostere, potentially improving metabolic stability and hydrogen bonding capacity. |

Core Scaffold Modifications: Cyclohexane-1,3-dione Bioisosteres

The cyclohexane-1,3-dione moiety is a versatile scaffold found in numerous bioactive compounds. researchgate.net Its acidic nature and ability to chelate metal ions are often crucial for its biological activity. nih.gov However, modification of this core can lead to analogues with altered properties.

One potential bioisosteric replacement for the cyclohexane-1,3-dione is the indane-1,3-dione scaffold. mdpi.com This rigidified analogue maintains the 1,3-dicarbonyl system while introducing an aromatic ring, which can influence binding and physicochemical properties. Another possibility is the use of heterocyclic systems that can mimic the acidic character of the enol form of the 1,3-dione. For instance, certain substituted pyran or pyridine (B92270) derivatives can be synthesized from cyclohexane-1,3-dione precursors. researchgate.net Furthermore, cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group, suggesting its potential to replace the cyclohexane-1,3-dione while maintaining acidic properties. nih.gov

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

| Cyclohexane-1,3-dione | Indane-1,3-dione | Introduces rigidity and an aromatic component, potentially altering binding affinity and selectivity. mdpi.com |

| Cyclohexane-1,3-dione | Substituted Tetrahydrobenzo[b]thiophene | These have shown biological activity and can be synthesized from cyclohexane-1,3-dione. researchgate.netnih.gov |

| Cyclohexane-1,3-dione | Fused Pyran or Pyridine Derivatives | Can be synthesized from cyclohexane-1,3-dione and may alter the scaffold's electronic and solubility properties. researchgate.net |

| Cyclohexane-1,3-dione | Cyclopentane-1,3-dione | A smaller ring system that can act as a carboxylic acid isostere, potentially modulating acidity and lipophilicity. nih.gov |

The synthesis of such analogues would follow established synthetic routes for cyclohexane-1,3-dione derivatives, often involving Michael additions and Claisen condensations. google.comorganic-chemistry.org The biological evaluation of these novel compounds would be essential to determine if the implemented bioisosteric replacements have led to improved therapeutic potential.

Chemical Reactivity and Mechanistic Investigations of 4 Pent 4 Yn 1 Yl Cyclohexane 1,3 Dione

Reactivity of the Alkyne Moiety

The terminal alkyne group is a highly versatile functional group, amenable to a variety of transformations including cycloadditions, hydrofunctionalizations, and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The terminal alkyne of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione is a prime candidate for "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is typically carried out under mild conditions using a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The presence of the diketone functionality is generally well-tolerated under these conditions. However, it's worth noting that certain terminal alkynes can undergo homo-coupling at elevated temperatures in the presence of a copper catalyst. researchgate.net

While CuAAC is highly efficient, the copper catalyst can be problematic for biological applications due to its toxicity. nih.govnih.gov An alternative, metal-free approach is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, which reacts with an azide (B81097) without the need for a catalyst. nih.gov While the pentynyl group in 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione is not strained, it can readily react with a strained cyclooctyne-bearing molecule. The reaction proceeds under physiological conditions and is a valuable tool for bioconjugation. nih.govresearchgate.netrsc.orgchemrxiv.org The rate and regioselectivity of SPAAC can be enhanced by secondary interactions. researchgate.netrsc.orgchemrxiv.org

Table 1: Comparison of CuAAC and SPAAC for the Alkyne Moiety

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) nih.govmdpi.com | None (strain-promoted) nih.govnih.gov |

| Reactant | Terminal alkyne + Azide | Terminal alkyne + Strained Cyclooctyne |

| Conditions | Mild, often aqueous solutions nih.gov | Physiological conditions, no catalyst required nih.gov |

| Toxicity | Potential cytotoxicity due to copper nih.govnih.gov | Generally biocompatible nih.gov |

| Side Reactions | Possible alkyne homo-coupling researchgate.net | Minimal side reactions |

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

The terminal alkyne can undergo hydrofunctionalization reactions, adding a variety of groups across the triple bond. For instance, hydration of the alkyne, typically catalyzed by mercury salts or other transition metals, would yield a methyl ketone. Depending on the regioselectivity of the addition, this could lead to the formation of a 1,5-diketone. The non-symmetric nature of the alkyne in 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione means that two different ketone products are possible depending on whether the reaction follows a Markovnikov or anti-Markovnikov addition pattern. nih.gov

Hydrohalogenation, the addition of hydrogen halides (HX), across the triple bond would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule) to form a vinyl halide. A second addition of HX can occur to yield a geminal dihalide.

Alkyne Metathesis and Cross-Coupling Reactions

Alkyne metathesis is a powerful reaction for the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes. wikipedia.org While terminal alkynes can be challenging substrates for metathesis, under certain conditions, they can participate in these reactions, often requiring the use of specific catalysts that are tolerant of acidic protons. wikipedia.org Intramolecular alkyne-carbonyl metathesis, catalyzed by acids like trifluoromethanesulfonic acid or scandium triflate, can lead to the formation of cyclic enones. rsc.orgorganic-chemistry.org Iodine has also been shown to be an effective catalyst for carbonyl-alkyne metathesis. chemrxiv.org

Cross-coupling reactions, such as the Sonogashira coupling, are highly valuable for forming carbon-carbon bonds. The terminal alkyne of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would extend the pentynyl side chain, providing a route to more complex molecules. nih.gov

Reactivity of the 1,3-Diketone System

The cyclohexane-1,3-dione moiety exhibits reactivity characteristic of 1,3-dicarbonyl compounds, including keto-enol tautomerism and a propensity for condensation reactions.

Keto-Enol Tautomerism and Equilibrium Studies

The 1,3-diketone system of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione exists in equilibrium with its enol tautomer. wikipedia.org In many 1,3-dicarbonyl compounds, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the major tautomer in solution. nih.gov For cyclohexane-1,3-dione itself, the enol form is prevalent. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. orientjchem.org The presence of the 4-pentynyl substituent is not expected to dramatically alter this equilibrium compared to other 4-alkyl substituted cyclohexane-1,3-diones. researchgate.net

Table 2: Factors Influencing Keto-Enol Tautomerism

| Factor | Effect on Equilibrium |

| Solvent | Polar solvents can stabilize the keto form, while non-polar solvents often favor the enol form. orientjchem.org |

| Temperature | The effect of temperature on the equilibrium is system-dependent. |

| Conjugation | The enol form benefits from extended conjugation, which provides stabilization. nih.gov |

| Hydrogen Bonding | Intramolecular hydrogen bonding in the enol form is a major stabilizing factor. nih.gov |

Condensation Reactions (e.g., Knoevenagel, Aldol)

The acidic methylene (B1212753) protons between the two carbonyl groups in the diketone make it an excellent nucleophile in condensation reactions. The Knoevenagel condensation involves the reaction of the diketone with an aldehyde or ketone in the presence of a weak base, such as an amine. wikipedia.orgsigmaaldrich.com This reaction typically leads to the formation of an α,β-unsaturated product after dehydration. acs.orgnih.gov The reaction of cyclohexane-1,3-dione derivatives with aryl aldehydes via Knoevenagel condensation has been well-documented. acs.org

Similarly, the diketone can participate in Aldol-type condensation reactions. wikipedia.orglibretexts.orgsigmaaldrich.comlumenlearning.commedium.com In a crossed Aldol condensation, the diketone would act as the nucleophilic enolate, attacking an electrophilic carbonyl compound, such as an aldehyde. wikipedia.orglumenlearning.com Subsequent dehydration would yield a conjugated enone. These condensation reactions provide powerful methods for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Michael Addition Reactions (as acceptor or donor)

A notable and highly specific reaction that shares mechanistic features with conjugate addition is the reaction of the cyclohexanedione moiety with protein sulfenic acids (Cys-SOH). This reaction is central to the primary application of this compound as a chemical probe. researchgate.netnih.gov The dimedone scaffold (a derivative of cyclohexanedione) is highly selective for sulfenic acids, which are transient, electrophilic species formed by the oxidation of cysteine residues in proteins. nih.gov The reaction proceeds via the nucleophilic attack of the enolate of the dione (B5365651) onto the electrophilic sulfur atom of the sulfenic acid, forming a stable thioether linkage. researchgate.netresearchgate.net This highly specific reactivity has been leveraged to develop probes for detecting and identifying sulfenylated proteins in complex biological systems. researchgate.netrsc.org

Cyclization and Annulation Reactions to Form Heterocycles

The bifunctional nature of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, possessing both a 1,3-dione and a terminal alkyne, makes it a potential precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions. The 1,3-dione moiety can react with various reagents to form heterocycles like pyrazoles, isoxazoles, and pyrimidines. The terminal alkyne can participate in reactions like the Huisgen cycloaddition to form triazoles or Paal-Knorr type syntheses to furnish furans or pyrroles upon conversion to a 1,4-dicarbonyl system.

However, the most prominently documented "cyclization" involving this molecule is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in the field of "click chemistry". researchgate.net After the dione moiety of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione (often referred to as DYn-2 in this context) has reacted with a sulfenylated protein, the pendant alkyne serves as a handle for conjugation with an azide-bearing reporter molecule, such as biotin (B1667282) or a fluorophore. This reaction forms a stable triazole ring, effectively "tagging" the modified protein for subsequent detection and analysis. researchgate.net

While the potential for other intramolecular or intermolecular cyclizations exists, for instance, involving the dione and the alkyne of the same molecule under metal catalysis, specific studies detailing such transformations for 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione are not available in the current scientific literature.

Comprehensive Mechanistic Elucidation of Key Transformations

Reaction Pathway Analysis and Transition State Characterization

The primary transformation of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione for which mechanistic studies have been conducted is its reaction with cysteine sulfenic acid. Density functional theory (DFT) calculations have been performed on the reaction of the parent 1,3-cyclohexanedione (B196179) with a model of cysteine sulfenic acid. These studies predict that the O-sulfenylation of the s-cis-ketoenol tautomer of 1,3-cyclohexanedione proceeds through a cyclic 14-membered transition state that incorporates three water molecules, highlighting the role of the aqueous environment in facilitating the reaction. nih.gov

The reaction is understood to proceed via the enol or enolate form of the dione, which acts as the nucleophile. researchgate.net The electrophilic sulfur of the sulfenic acid is the target of the nucleophilic attack, leading to the formation of a thioether bond. researchgate.net This reaction is highly selective for sulfenic acid over other biological nucleophiles and electrophiles. nih.gov

Mechanistic studies on other potential transformations of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, such as its participation in Michael additions or other cyclization reactions, have not been reported.

Kinetic and Thermodynamic Studies of Reactions

Kinetic studies have been performed to evaluate the reactivity of various cyclic C-nucleophiles, including 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione (this compound), with sulfenic acid models. The observed rate constant for the reaction of this compound with a dipeptide sulfenic acid model was found to be approximately 0.6 min⁻¹. researchgate.net In another study, the second-order rate constant for the reaction of dimedone (a closely related compound) with a sulfenic acid model was determined to be 11.8 M⁻¹s⁻¹. researchgate.net The pH dependence of this reaction showed a sigmoidal plot, indicating the involvement of an ionizable group, likely the enol of the dione. researchgate.net The reactivity of these probes is a critical factor in their ability to trap transient sulfenic acid modifications in a cellular context.

Thermodynamic data for the reactions of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione are not available in the literature.

Functional Group Interconversions and Derivatization Strategies

The most significant and widely exploited derivatization of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione is the modification of its alkyne functional group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". researchgate.net This reaction is typically performed after the dione moiety has selectively labeled a sulfenylated protein. The alkyne serves as a versatile handle for the attachment of various reporter tags.

Table 1: Derivatization of the Alkyne Handle of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione via Click Chemistry

| Reporter Tag (with azide) | Purpose of Derivatization | Resulting Conjugate | Reference |

| Biotin-azide | Affinity purification of labeled proteins | Biotinylated protein | researchgate.net |

| Fluorescent-azide | Visualization of labeled proteins (e.g., in-gel fluorescence, microscopy) | Fluorescently-tagged protein | |

| Isotope-coded tags | Quantitative proteomics (e.g., SulfenQ) | Isotope-labeled protein | nih.gov |

While the alkyne group is, in principle, amenable to a wide range of other transformations common to terminal alkynes (e.g., Sonogashira coupling, hydration, reduction, etc.), there is a lack of published research detailing such functional group interconversions for this specific molecule. The primary focus in the scientific literature has been on leveraging the alkyne for bioorthogonal ligation. Similarly, the dicarbonyl moiety could be subject to various functional group interconversions, but specific examples for 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione have not been reported.

Advanced Spectroscopic and Structural Elucidation of 4 Pent 4 Yn 1 Yl Cyclohexane 1,3 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unequivocally assign all proton and carbon signals and to establish the compound's connectivity and stereochemistry.

In solution, cyclohexane-1,3-dione and its derivatives can exist in equilibrium between the diketo form and its enolic tautomer. researchgate.netwikipedia.org The predominant form can be influenced by the solvent, concentration, and temperature. researchgate.net For the purpose of this analysis, we will consider both tautomers.

Expected ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione in a common deuterated solvent like chloroform-d (B32938) (CDCl₃). These predictions are based on known chemical shift ranges for similar functional groups and the analysis of related cyclohexane-1,3-dione derivatives. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione (Predicted for CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (enol) | ~5.4 | s | - |

| H-2a, H-2b (keto) | ~3.4 | s (or ABq) | - |

| H-4 | ~2.5 | m | - |

| H-5a, H-5b | ~2.0 | m | - |

| H-6a, H-6b | ~2.7 | m | - |

| H-1' | ~1.6 | m | - |

| H-2' | ~1.8 | m | - |

| H-3' | ~2.2 | m | - |

| H-5' | ~2.0 | t | J = 2.5 |

| Enolic OH | ~11-13 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione (Predicted for CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (enol) | ~190 |

| C-1 (keto) | ~202 |

| C-2 (enol) | ~98 |

| C-2 (keto) | ~58 |

| C-3 (enol/keto) | ~202 |

| C-4 | ~45 |

| C-5 | ~30 |

| C-6 | ~48 |

| C-1' | ~35 |

| C-2' | ~25 |

| C-3' | ~18 |

| C-4' | ~84 |

| C-5' | ~69 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, strong cross-peaks would be expected between the methine proton at C-4 and the adjacent methylene (B1212753) protons at C-5 and the side chain's C-1'. The protons of the pentynyl chain (H-1' to H-3') would also show sequential correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal around 2.5 ppm would correlate with the carbon signal around 45 ppm, confirming their assignment to C-4 and H-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

The protons at C-2 (keto form) to the carbonyl carbons C-1 and C-3.

The proton at C-4 to the carbonyl carbons C-3 and C-5, as well as to C-2' of the side chain.

The terminal alkyne proton (H-5') to the sp-hybridized carbons C-4' and C-3'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry, particularly the orientation of the pentynyl side chain. For the cyclohexane (B81311) ring, which adopts a chair conformation, NOESY can distinguish between axial and equatorial protons. For instance, an axial proton at C-4 would show NOE correlations to the axial protons at C-2 and C-6. The preferred conformation (axial or equatorial) of the pentynyl substituent would be determined by observing key NOE cross-peaks between the side chain protons and the ring protons.

Table 3: Predicted Key 2D NMR Correlations for 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H-4 ↔ H-5a, H-5b; H-4 ↔ H-1'; H-1' ↔ H-2'; H-2' ↔ H-3' |

| HSQC | ¹H - ¹³C (¹J) | H-4 ↔ C-4; H-5' ↔ C-5'; H-1' ↔ C-1' |

| HMBC | ¹H - ¹³C (ⁿJ) | H-2 ↔ C-1, C-3, C-4; H-4 ↔ C-3, C-5, C-1', C-2'; H-5' ↔ C-3', C-4' |

| NOESY | ¹H - ¹H (space) | H-4 (axial) ↔ H-2 (axial), H-6 (axial); H-1' ↔ H-3, H-5 (depending on conformation) |

Dynamic NMR for Tautomeric Equilibria and Conformational Analysis

Cyclohexane-1,3-diones are known to exist as an equilibrium of tautomers in solution. researchgate.net Dynamic NMR spectroscopy, involving the acquisition of spectra at different temperatures, is a powerful method to study this equilibrium. As the temperature changes, the rate of interconversion between the keto and enol forms can be altered. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for both tautomers. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes and chemical shifts as a function of temperature, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the tautomeric equilibrium can be determined.

Furthermore, the cyclohexane ring is conformationally mobile, undergoing a "ring flip" between two chair conformations. For a 4-substituted cyclohexane-1,3-dione, the substituent can occupy either an axial or an equatorial position. These two conformers are diastereomeric and will have different energies. Variable-temperature NMR, particularly ¹³C NMR, can be used to study this conformational equilibrium. The relative populations of the axial and equatorial conformers can be determined from the integrated intensities of their respective signals at low temperatures, allowing for the calculation of the conformational free energy difference (A-value) for the pentynyl substituent.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of molecules in the solid state, including the identification of different polymorphic forms. cdnsciencepub.comnih.gov For 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, different crystalline forms could arise from variations in intermolecular interactions, such as hydrogen bonding involving the dione (B5365651) or enol functionalities.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is the most common ssNMR experiment. It provides high-resolution spectra of solid samples, where different polymorphs would exhibit distinct sets of chemical shifts due to their different crystal packing environments. For instance, the chemical shifts of the carbonyl carbons (C-1 and C-3) would be particularly sensitive to the hydrogen bonding network in the crystal lattice. The presence of multiple peaks for a single carbon site in a ¹³C CP/MAS spectrum can indicate the presence of multiple, non-equivalent molecules in the asymmetric unit of the crystal or the existence of a mixture of polymorphs. Further ssNMR experiments can provide information on molecular motion and the proximity of different functional groups in the solid state.

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione with high accuracy (typically within 5 ppm). This allows for the unambiguous determination of its elemental formula (C₁₁H₁₄O₂). This is a critical first step in the identification of a newly synthesized compound or an unknown analyte in a complex mixture.

Table 4: Predicted HRMS Data for 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione

| Ion | Elemental Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₅O₂⁺ | 179.1067 |

| [M+Na]⁺ | C₁₁H₁₄NaO₂⁺ | 201.0886 |

| [M-H]⁻ | C₁₁H₁₃O₂⁻ | 177.0921 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Products

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of the title compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information.

For 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, the fragmentation pathways would likely be dominated by cleavages within the cyclohexane ring and the pentynyl side chain. Based on studies of related 2-alkyl-1,3-cyclohexanediones, common fragmentation patterns involve cleavages of the bonds adjacent to the carbonyl groups. researchgate.net

Predicted Fragmentation Pathways:

Loss of the side chain: A primary fragmentation would likely be the cleavage of the C4-C1' bond, resulting in the loss of the pentynyl radical and the formation of a cyclohexanedione-derived cation.

Ring-opening reactions: The cyclohexane ring can undergo retro-Diels-Alder type reactions or other ring-opening fragmentations, leading to the formation of smaller, characteristic fragment ions.

Fragmentations within the side chain: The pentynyl chain itself can undergo fragmentation, such as the loss of a propargyl radical (C₃H₃•) or other small neutral molecules.

The study of these fragmentation patterns is not only crucial for the structural confirmation of the target molecule but also for monitoring chemical reactions. By analyzing the mass spectra of a reaction mixture over time, the appearance of the desired product and the disappearance of starting materials can be tracked, providing valuable kinetic and mechanistic information.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding

Vibrational spectroscopy is an essential tool for characterizing the functional groups within 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione. The key vibrational modes of interest are the carbonyl (C=O) and alkyne (C≡C) stretches, which provide insight into the molecule's electronic environment and potential for intramolecular interactions. A crucial aspect of the cyclohexane-1,3-dione system is its propensity to exist in a tautomeric equilibrium between the diketo form and the enol form. This equilibrium dramatically influences the vibrational spectra.

The infrared (IR) and Raman spectra are expected to clearly show the presence of the principal functional groups. In the diketo tautomer, two carbonyl groups are present. The absorption frequency of a carbonyl group is sensitive to its chemical environment. For a typical six-membered ring ketone, the C=O stretching vibration appears around 1715 cm⁻¹. The presence of a second carbonyl group in the 1,3-position can lead to vibrational coupling, potentially resulting in symmetric and asymmetric stretching modes.

The terminal alkyne group gives rise to two characteristic vibrations: the C≡C stretch and the ≡C-H stretch. The terminal alkyne C≡C stretching vibration is typically weak in the IR spectrum but produces a strong signal in the Raman spectrum, appearing in the range of 2100-2140 cm⁻¹. The ≡C-H stretch gives a sharp, strong absorption in the IR spectrum, typically near 3300 cm⁻¹.

In solution, 1,3-cyclohexanedione (B196179) exists predominantly as its enol tautomer. wikipedia.org This tautomerism would replace one of the C=O stretches with absorptions characteristic of a C=C double bond and an O-H single bond. The enolic C=O stretch is expected to be observed at a lower frequency (1640–1580 cm⁻¹) due to conjugation with the C=C bond and potential intramolecular hydrogen bonding. libretexts.org The enolic O-H stretch would appear as a very broad band in the 3200-2500 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group.

| Functional Group | Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|---|

| Ketone | C=O Stretch | Diketone | ~1715 | Strong | Medium |

| Terminal Alkyne | ≡C-H Stretch | Both | ~3300 | Strong, Sharp | Weak |

| Terminal Alkyne | C≡C Stretch | Both | 2100-2140 | Weak to Medium | Strong |

| Enone | C=O Stretch (Conjugated) | Enol | 1640-1580 | Strong | Medium |

| Enol | O-H Stretch (H-bonded) | Enol | 3200-2500 | Strong, Broad | Weak |

| Enol | C=C Stretch | Enol | ~1600 | Medium | Strong |

The structure of the enol form of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione is particularly conducive to forming a strong intramolecular hydrogen bond. The enolic hydroxyl group can act as a hydrogen bond donor to the oxygen atom of the remaining carbonyl group, forming a stable six-membered pseudo-ring. This interaction is responsible for the significant broadening and shifting of the O-H stretching vibration to lower wavenumbers and the shift of the conjugated C=O stretch. libretexts.org

In nonpolar solvents, this intramolecular hydrogen bond is expected to be a dominant feature, leading to a higher population of the enol tautomer. rsc.org Studies on analogous cis-1,3-disubstituted cyclohexanes have shown that intramolecular hydrogen bonding can stabilize conformations that would otherwise be less favorable. rsc.orgnih.gov For instance, in cis-cyclohexane-1,3-diol, an intramolecular hydrogen bond with an energy of approximately 1.6 kcal/mol is observed in nonpolar CCl₄ solution. rsc.org A similar stabilizing interaction would be expected for the enol form of the title compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Although a specific crystal structure for 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione has not been reported, predictions about its solid-state conformation and packing can be made based on fundamental principles of stereochemistry and the analysis of related structures.

The crystal packing would be dictated by the dominant intermolecular forces the molecule can exert. If the molecule crystallizes in its enol form, strong intermolecular hydrogen bonding between the enolic O-H of one molecule and the carbonyl oxygen of a neighboring molecule would be a primary packing driver, likely leading to the formation of chains or dimeric pairs. If it crystallizes in the diketo form, weaker C-H···O interactions and van der Waals forces would govern the crystal lattice. The long pentynyl chain would likely engage in van der Waals interactions, potentially aligning with chains from adjacent molecules to maximize packing efficiency.

In the solid state, the cyclohexane ring will adopt a chair conformation. For a 4-substituted cyclohexane, the substituent can be in either an axial or an equatorial position. To minimize steric strain, specifically 1,3-diaxial interactions, the bulky 4-(pent-4-yn-1-yl) group will strongly prefer the equatorial position. pressbooks.publibretexts.org This interaction involves steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. pressbooks.pub Placing the large pentynyl group in the equatorial position points it away from the ring, resulting in a more stable conformation. Therefore, it is almost certain that in the crystalline state, the molecule would exhibit a chair conformation with the 4-(pent-4-yn-1-yl) substituent in the equatorial orientation.

| Structural Feature | Predicted Characteristic | Governing Principle |

|---|---|---|

| Cyclohexane Ring Conformation | Chair | Lowest energy conformation for a six-membered ring. |

| Substituent Position | Equatorial | Minimization of 1,3-diaxial steric strain. pressbooks.publibretexts.org |

| Dominant Tautomer (in crystal) | Likely Enol | Stabilization via intramolecular hydrogen bonding. |

| Primary Intermolecular Force (if enol) | Hydrogen Bonding | Interaction between enolic O-H and carbonyl C=O groups. |

Computational Chemistry and Theoretical Studies of 4 Pent 4 Yn 1 Yl Cyclohexane 1,3 Dione

Electronic Structure Calculations (e.g., DFT)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, these calculations reveal how electron density is distributed and how the molecule is likely to interact with other chemical species. DFT is a powerful tool for this purpose, balancing computational cost and accuracy for a molecule of this size.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. youtube.com

For 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, the HOMO is expected to be localized primarily around the electron-rich β-dicarbonyl system, with some contribution from the π-system of the terminal alkyne. The LUMO is also anticipated to be centered on the dicarbonyl moiety, specifically on the carbon atoms of the carbonyl groups. This distribution makes the carbonyl carbons susceptible to nucleophilic attack.

Computational studies on similar cyclohexane-1,3-dione derivatives have shown that the HOMO and LUMO energy levels are key electronic descriptors in predicting their biological activity. acs.orgnih.gov A lower HOMO-LUMO energy gap generally implies higher reactivity. The introduction of various substituents can modulate these energy levels and, consequently, the molecule's reactivity profile. acs.org

Table 1: Representative FMO Properties for Cyclohexane-1,3-dione Derivatives (Illustrative Data) Data below is representative and derived from general findings for β-dicarbonyl systems, not from direct calculation on the specified molecule.

| Molecular Orbital | Typical Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 to -7.5 | β-Dicarbonyl system, Alkyne π-bond |

| LUMO | -1.0 to -2.0 | Carbonyl carbons (C=O) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | N/A |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for intermolecular interactions. acs.org For 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, the MEP map would show regions of high negative potential (typically colored red) localized around the highly electronegative oxygen atoms of the two carbonyl groups. These sites are prone to electrophilic attack and are the primary points for hydrogen bond acceptance.

Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the acidic protons on the carbon alpha to the carbonyls (C2, C4, C6). The hydrocarbon chain of the pentynyl substituent would exhibit a largely neutral, non-polar character (green). Such analyses are crucial in drug design, where understanding the noncovalent interaction patterns between a ligand and a protein's active site is essential. acs.org

A key feature of β-dicarbonyl compounds like 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione is their ability to exist in equilibrium between diketo and enol tautomeric forms. acs.org Computational studies using DFT are highly effective for determining the relative stabilities of these tautomers. researchgate.net

The molecule can exist in the diketo form or one of two enol forms. The enol form is stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. This configuration also creates a conjugated π-system, which imparts a degree of pseudo-aromatic stability. DFT calculations on cyclohexane-1,3-dione itself and its derivatives consistently show that the enol form is significantly more stable than the diketo form in the gas phase and in non-polar solvents. researchgate.net

Table 2: Calculated Relative Stabilities of Tautomers (Illustrative Data) Values are hypothetical, based on typical energy differences for cyclohexane-1,3-dione systems.

| Tautomer | Relative Energy (kJ/mol) | Key Stabilizing Feature |

|---|---|---|

| Diketo Form | +15 to +25 | - |

| Enol Form | 0 (Reference) | Intramolecular H-bond, Conjugation |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations provide a picture of the molecule's preferred shapes and its behavior over time. nih.gov

The cyclohexane (B81311) ring in 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione preferentially adopts a chair conformation to minimize angular and torsional strain. researchgate.net Due to the substituent at the C4 position, two distinct chair conformations are possible through ring inversion: one with the pentynyl group in an axial position and one with it in an equatorial position.

The conformer with the substituent in the axial position suffers from destabilizing steric interactions with the axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions). libretexts.org Given the bulk of the 4-(pent-4-yn-1-yl) group, these steric clashes would be significant. Therefore, the conformational equilibrium will overwhelmingly favor the structure where the substituent occupies the more spacious equatorial position. The energy difference between the equatorial and axial conformers is substantial, making the population of the axial conformer negligible at room temperature. libretexts.org

Table 3: Conformational Energy Analysis (Illustrative Data) Energy difference is estimated based on known A-values for alkyl groups.

| Conformer | Substituent Position | Relative Energy (kJ/mol) | Predicted Population at 25°C |

|---|---|---|---|

| More Stable | Equatorial | 0 (Reference) | >99% |

| Less Stable | Axial | >20 | <1% |

Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing insight into its flexibility and the dynamics of conformational changes. acs.org For 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, MD simulations would confirm the strong preference for the equatorial conformer.

Reaction Pathway Modeling and Transition State Analysis

For the broader class of cyclohexanone (B45756) derivatives, reaction pathway modeling is often employed to understand reaction mechanisms and predict outcomes. A key reaction for substituted cyclohexanones is the Michael addition, and computational studies have been used to investigate its stereochemistry and transition states. researchgate.netresearchgate.netyoutube.comslideshare.net These analyses typically involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction.

Energetics of Key Transformations

Information regarding the energetics of key transformations for 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione is not available in the reviewed literature. Such a study would likely involve DFT calculations to determine the thermodynamic and kinetic parameters of its potential reactions, such as additions to the alkyne or reactions involving the dione (B5365651) functionality.

Predictive Modeling of Regioselectivity and Stereoselectivity

Predictive modeling for the regioselectivity and stereoselectivity of reactions involving cyclohexane-1,3-dione derivatives is an active area of research. rsc.org These models often use computational tools to assess the factors controlling which site of a molecule reacts and the resulting 3D orientation of the product. For 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, this would be crucial for predicting the outcomes of, for example, cycloaddition reactions involving the alkyne or alkylation at the C2 position. However, specific predictive models for this compound have not been published.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data like NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to confirm molecular structures. researchgate.netnih.gov

NMR Chemical Shift Predictions

The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. nih.govmodgraph.co.ukyoutube.com While there are established computational methods for predicting NMR spectra for substituted cyclohexanes, specific calculated chemical shifts for 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione are not documented in the available literature. A study on related cyclohexane-1,3-dione structures demonstrated the use of GIAO-DFT calculations to compare theoretical magnetic shielding constants with experimental chemical shifts. researchgate.net

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. youtube.comyoutube.comyoutube.com These calculations help in identifying characteristic vibrational modes associated with specific functional groups. For 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, this would involve identifying the stretching frequencies of the C≡C and C=O bonds, among others. No such computational data for this specific molecule could be located.

Molecular Docking and Protein-Ligand Interaction Modeling (In Silico)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method is widely applied to cyclohexane-1,3-dione derivatives in drug discovery research. nih.govnih.govresearchgate.net While one commercial source suggests that 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), no peer-reviewed molecular docking or protein-ligand interaction modeling studies have been published to substantiate this claim or to explore its interactions with any protein target. cymitquimica.com The presence of the terminal alkyne group could be of interest for covalent inhibition, a mechanism that has been explored for other inhibitors. nih.gov

Identification of Potential Binding Sites on Target Proteins

The initial step in the computational analysis of a potential drug candidate like 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione involves identifying its most likely protein targets and their respective binding sites. Given its reported anti-proliferative effects against pancreatic cancer cells and its suggested role as a potential EGFR inhibitor, protein kinases are a logical starting point for this investigation.

Computational methods for binding site identification typically begin with the three-dimensional structure of the target protein, which can be obtained from crystallographic databases such as the Protein Data Bank (PDB). These methods can be broadly categorized as follows:

Geometric Pocket Detection: Algorithms are employed to scan the protein's surface for cavities and clefts that are large enough to accommodate a small molecule. These methods assess geometric properties such as volume, depth, and enclosure.

Energy-Based Pocket Detection: This approach involves the use of a probe molecule (e.g., a small organic solvent molecule) that is computationally "moved" across the protein surface to map out regions of favorable interaction energy.

Evolutionary Trace Methods: By comparing the protein sequence of the target with its homologs, this method identifies conserved residues that are often critical for function and are frequently located within binding sites.

For a target like EGFR or c-Met, the ATP-binding pocket is a well-characterized and common target for kinase inhibitors. nih.gov Computational tools would be used to confirm that 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione can physically and energetically fit within this or other allosteric sites on the protein. The table below illustrates a hypothetical output from a pocket detection algorithm for a target kinase.

Table 1: Hypothetical Binding Site Analysis for a Target Kinase

| Site ID | Volume (ų) | Drugability Score | Key Residues | Location |

|---|---|---|---|---|

| 1 | 450 | 0.85 | Met793, Lys745, Asp855 | ATP-binding pocket |

| 2 | 210 | 0.60 | Phe856, Leu788 | Allosteric site near C-helix |

Characterization of Binding Modes and Key Interactions

Once a potential binding site is identified, molecular docking simulations are performed to predict the preferred binding orientation and conformation of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione within that site. Docking algorithms systematically sample a large number of possible conformations and score them based on a function that approximates the binding free energy.

The binding mode of 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione would likely involve key interactions facilitated by its functional groups:

Hydrogen Bonds: The two ketone groups of the cyclohexane-1,3-dione moiety are potent hydrogen bond acceptors. In the context of a kinase ATP-binding site, these could form crucial hydrogen bonds with the backbone amide groups of the hinge region residues, a common interaction for kinase inhibitors. nih.gov

Hydrophobic Interactions: The pentynyl group and the cyclohexane ring can engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket.

Pi-Alkyl Interactions: The terminal alkyne of the pentynyl group could potentially form pi-alkyl interactions with the side chains of aromatic residues like phenylalanine or tyrosine.

Following docking, molecular dynamics (MD) simulations can be employed to refine the binding pose and assess the stability of the protein-ligand complex over time. MD simulations provide a more dynamic and realistic representation of the molecular interactions in a solvated environment. The stability of the complex can be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

The table below presents a hypothetical summary of the key interactions for 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione docked into the ATP-binding site of a model kinase, based on interactions observed for similar molecules. nih.govnih.gov

Table 2: Predicted Key Interactions of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione with a Model Kinase

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen 1 | Backbone NH of Met793 | 2.9 |

| Hydrogen Bond | Carbonyl Oxygen 2 | Side Chain NH of Lys745 | 3.1 |

| Hydrophobic | Cyclohexane Ring | Leu718, Val726 | N/A |

Virtual Screening and Lead Optimization Strategies

With a validated (hypothetical) binding mode for 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, computational techniques can be used to identify other, potentially more potent, molecules and to guide the chemical modification of the initial compound.

Virtual Screening: This process involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to the target protein. Two main approaches are:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target's binding site to dock millions of compounds from a virtual library. The top-scoring compounds are then selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown or unreliable, this method uses the structure of a known active ligand, like 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, as a template. The screening then searches for other molecules in a database with similar shapes and chemical features.

Lead Optimization: Once a promising "hit" compound is identified, computational chemistry plays a crucial role in optimizing its properties to make it a viable drug "lead". For 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione, this could involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This allows for the early identification and modification of structural liabilities that might lead to poor pharmacokinetic profiles or toxicity.

De Novo Design: Based on the binding mode, algorithms can suggest modifications to the lead compound to enhance its interactions with the target. For instance, adding a functional group that can form an additional hydrogen bond or fill an empty hydrophobic pocket. nih.gov

The following table provides a hypothetical example of a lead optimization strategy for 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione.

Table 3: Hypothetical Lead Optimization of 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione

| Modification | Rationale | Predicted Change in Binding Affinity (kcal/mol) | Predicted ADMET Profile |

|---|---|---|---|

| Addition of a hydroxyl group to the cyclohexane ring | Form an additional hydrogen bond with a nearby residue | -1.5 | Increased polarity, potentially lower permeability |

| Replacement of the terminal alkyne with a small aromatic ring | Enhance pi-stacking interactions | -2.0 | Increased molecular weight, potential for metabolic instability |

In Vitro Biological Activity and Molecular Mechanism Studies of 4 Pent 4 Yn 1 Yl Cyclohexane 1,3 Dione

Exploration of Enzyme Inhibition Profiles (In Vitro)

The core cyclohexane-1,3-dione structure is recognized for its ability to chelate metal ions, a property that underpins its inhibitory action against various metalloenzymes. mdpi.com Research into derivatives of this scaffold has revealed a range of enzyme inhibitory activities.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and Related Enzymes

The cyclohexane-1,3-dione moiety is a characteristic feature of compounds known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent oxygenase. mdpi.com This enzyme is a critical component in the catabolism of tyrosine and is a validated target for herbicides. nih.govnih.gov The inhibitory mechanism is attributed to the ability of the 1,3-dione structure to chelate the ferrous ion within the enzyme's active site. mdpi.com

While specific inhibitory data for 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione against HPPD is not detailed in the reviewed literature, numerous studies on analogous compounds confirm the potent anti-HPPD activity of this chemical class. For instance, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) was found to inhibit rat liver HPPD with a half-maximal inhibitory concentration (IC50) of approximately 40 nM. nih.gov Other 2-acyl-cyclohexane-1,3-dione derivatives have demonstrated significant inhibition of Arabidopsis thaliana HPPD (AtHPPD), with potencies comparable to or exceeding that of the commercial herbicide mesotrione. nih.govnih.gov

Table 1: In Vitro HPPD Inhibition by Cyclohexane-1,3-dione Derivatives This table presents data for analogues of the title compound, demonstrating the characteristic activity of the chemical class.

| Compound | Enzyme Source | IC50 Value | Reference |

|---|---|---|---|

| 2-Acyl-cyclohexane-1,3-dione (with C11 alkyl chain) | Arabidopsis thaliana HPPD | 0.18 µM | nih.gov |

| Mesotrione (Commercial Standard) | Arabidopsis thaliana HPPD | 0.204 µM - 0.25 µM | nih.govnih.gov |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Rat Liver HPPD | ~40 nM | nih.gov |

| HPPD-IN-3 (Triketone derivative) | 4-Hydroxyphenylpyruvate dioxygenase | 10 nM | medchemexpress.com |

Acetyl-CoA Carboxylase (ACCase) Inhibition

The cyclohexanedione chemical class is well-established for its potent inhibitory effects on acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids. nih.govnih.gov Herbicides belonging to this family, such as clethodim (B606718) and sethoxydim, are selective and powerful inhibitors of ACCase, particularly in grass species. nih.govnih.gov This inhibition disrupts the formation of malonyl-CoA, a crucial step for producing the long-chain fatty acids necessary for cell membrane integrity and function. The inhibitory constants (Ki) for various cyclohexanedione herbicides against susceptible plant species are typically in the low micromolar range. nih.govnih.gov

Table 2: In Vitro ACCase Inhibition by Cyclohexanedione Herbicides This table presents data for analogues of the title compound, demonstrating the characteristic activity of the chemical class.

| Compound Class | Target Enzyme | Reported Ki Range (µM) | Reference |

|---|---|---|---|

| Cyclohexanediones (e.g., Alloxydim, Sethoxydim, Clethodim) | ACCase from susceptible grass species | 0.02 - 1.95 | nih.govnih.gov |

| Cyclohexanediones (e.g., Alloxydim, Sethoxydim, Clethodim) | ACCase from tolerant broadleaf species | 53 - 2200 | nih.govnih.gov |

Tyrosine Kinase Inhibition (e.g., c-Met kinase, EGFR)

Research has identified 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione as a potential inhibitor of the epidermal growth factor receptor (EGFR). cymitquimica.com It is suggested that the molecule may bind to EGFR, preventing ligand binding and thereby inhibiting downstream signaling pathways that lead to cellular proliferation. cymitquimica.com

This finding is consistent with broader studies on cyclohexane-1,3-dione derivatives, which have shown significant inhibitory activity against several receptor tyrosine kinases. researchgate.netnih.govacs.org A number of synthesized derivatives have demonstrated potent inhibition of c-Met kinase, a key target in cancer therapy, with IC50 values in the nanomolar range, in some cases exceeding the potency of the reference inhibitor foretinib. researchgate.netnih.gov One such derivative also showed effective inhibition of EGFR with an IC50 value of 0.096 µM. researchgate.net The collective evidence indicates that the cyclohexane-1,3-dione scaffold is a promising platform for developing inhibitors against various tyrosine kinases, including c-Met and EGFR. researchgate.netnih.gov

Table 3: In Vitro Tyrosine Kinase Inhibition by Cyclohexane-1,3-dione Derivatives This table includes data for the title compound and its analogues, demonstrating the activity of this chemical class against key tyrosine kinases.

| Compound | Target Kinase | Activity/IC50 Value | Reference |

|---|---|---|---|

| 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione | Epidermal Growth Factor Receptor (EGFR) | Inhibitory activity suggested | cymitquimica.com |